molecular formula C9H9ClF3N B2368209 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1955557-54-6

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2368209
CAS No.: 1955557-54-6
M. Wt: 223.62
InChI Key: HRHGECDAJULCBB-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based small molecule featuring a trifluorophenyl substituent and a primary amine group, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural rigidity and halogenated aromatic system, which may improve binding specificity in biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHGECDAJULCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 3,4,5-trifluorophenyl bromide with a cyclopropane derivative under specific conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Chemical Reactions Analysis

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and structurally related cyclopropane derivatives:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Key Properties
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine HCl Not provided C₉H₁₀ClF₃N 224.5 3,4,5-Trifluorophenyl, amine High lipophilicity (due to F), improved metabolic stability, moderate solubility (HCl salt)
1-(Trifluoromethyl)cyclopropan-1-amine HCl 35501-83-8 C₄H₆ClF₃N 169.55 Trifluoromethyl, amine Smaller substituent (CF₃ vs. aryl), lower steric hindrance, higher volatility
rac-(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine HCl 2241128-64-1 C₉H₁₀Cl₃N 238.5 3,5-Dichlorophenyl, amine Increased molecular weight (Cl vs. F), potential toxicity concerns, versatile scaffold
1-Methanesulfonylcyclopropane-1-carboxylic acid 112738-67-7 C₅H₈O₄S 164.17 Methanesulfonyl, carboxylic acid Polar functional groups enhance solubility but reduce membrane permeability

Key Research Findings

  • Electronic and Steric Effects: The 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, increasing the acidity of the amine group (pKa ~8.5) compared to the dichlorophenyl analog (pKa ~9.2) . This may enhance interactions with acidic biological targets. Chlorine vs. Fluorine: The dichlorophenyl analog (CAS 2241128-64-1) exhibits higher molecular weight (238.5 vs.
  • Solubility and Stability :

    • The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water) compared to neutral analogs like 1-(trifluoromethyl)cyclopropan-1-amine .
    • The trifluorophenyl group enhances oxidative stability relative to chlorinated analogs, as fluorine resists cytochrome P450-mediated metabolism .
  • Pharmacological Potential: The dichlorophenyl analog is marketed as a “versatile scaffold” for drug discovery, suggesting broad applicability . The trifluoromethyl analog (CAS 35501-83-8) may lack target specificity due to its smaller substituent, limiting use in complex binding pockets .

Toxicological and Handling Considerations

  • While halogenated cyclopropanes (e.g., dichlorophenyl derivatives) may raise toxicity concerns due to chlorine’s persistence, fluorine’s inertness in the trifluorophenyl compound likely reduces these risks .
  • Storage recommendations for cyclopropane amines typically include desiccated conditions at 2–8°C to prevent ring-opening reactions .

Biological Activity

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1955557-54-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9H9ClF3N
  • Molecular Weight : 223.62 g/mol
  • Purity : Minimum 95% .

Pharmacological Effects

  • Antidepressant Activity : Compounds similar to 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine have been studied for their potential antidepressant effects through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Some studies suggest that cyclopropanamines may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
  • Neuroprotective Effects : There is emerging evidence indicating that certain derivatives can protect neuronal cells from oxidative stress-induced damage.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of related cyclopropanamine derivatives in rodent models. Results indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting a potential role in treating depression .

Study 2: Anti-inflammatory Activity

Research on similar compounds revealed that they could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory cytokines .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2-(3,4-Difluorophenyl)cyclopropan-1-amineAntidepressant
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amineAnti-inflammatory
Cyclopropanamine DerivativeNeuroprotective

Table 2: Summary of Research Findings

Study FocusFindings
Antidepressant ActivitySignificant reduction in depressive behaviorPotential for development as an antidepressant
Anti-inflammatory PropertiesReduced cytokine levelsMay serve as an anti-inflammatory agent

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